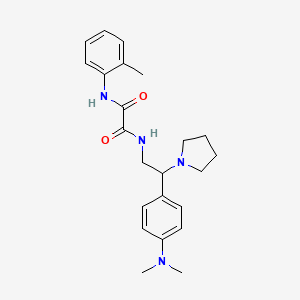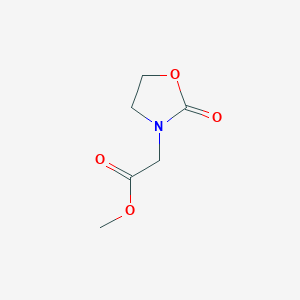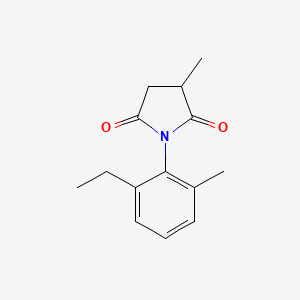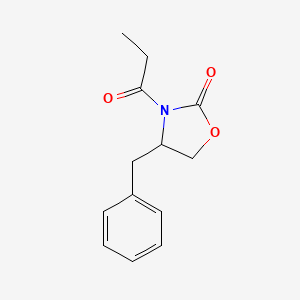![molecular formula C25H22ClN5O4 B2706624 ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896299-28-8](/img/no-structure.png)
ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H22ClN5O4 and its molecular weight is 491.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Receptor Interaction
Compounds similar to ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been extensively studied for their affinity towards various adenosine receptors. For instance, a study on 2-phenylimidazo[2,1-i]purin-5-ones revealed that these compounds could act as potent and selective inverse agonists at human A3 adenosine receptors, providing insights into their potential therapeutic applications in conditions mediated by these receptors (Ozola et al., 2003).
Synthetic Routes and Chemical Transformations
The synthetic versatility of compounds within this class is another area of significant interest. Studies have shown innovative synthetic methods allowing for the introduction of various substituents, enhancing the compound's biological activity. For example, research on the synthesis of imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines highlights the synthetic accessibility of these compounds, which could be pivotal for the development of new drugs (Crawforth & Paoletti, 2009).
Antimicrobial and Antiviral Activities
Several studies have also explored the antimicrobial and antiviral activities of compounds related to this compound. For instance, novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids were investigated for their CRTh2 receptor antagonist properties, indicating their potential in treating allergic inflammations (Pothier et al., 2012).
Potential Antioxidant Properties
Compounds within this chemical class have also shown promising antioxidant properties, suggesting their utility in combating oxidative stress-related diseases. For example, substituted aryl meroterpenoids from red seaweed exhibited significant antioxidant activities, indicating the potential of these compounds for pharmaceutical and food industries (Chakraborty et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 3-chloro-2-methylbenzaldehyde with 2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-8(7H)-one to form 8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product.", "Starting Materials": [ "3-chloro-2-methylbenzaldehyde", "2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-8(7H)-one", "ethyl 2-bromoacetate", "sodium hydride", "dimethylformamide", "chloroform", "methanol" ], "Reaction": [ "Step 1: Dissolve 3-chloro-2-methylbenzaldehyde (1.0 equiv) and 2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-8(7H)-one (1.1 equiv) in dimethylformamide (DMF) and add sodium hydride (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add ethyl 2-bromoacetate (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with chloroform. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using methanol and chloroform as eluents.", "Step 5: Recrystallize the purified product from methanol to obtain ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate as a white solid." ] } | |
CAS-Nummer |
896299-28-8 |
Molekularformel |
C25H22ClN5O4 |
Molekulargewicht |
491.93 |
IUPAC-Name |
ethyl 2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H22ClN5O4/c1-4-35-20(32)14-30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-9-6-5-7-10-16)31(24)18-12-8-11-17(26)15(18)2/h5-13H,4,14H2,1-3H3 |
InChI-Schlüssel |
PBHHTJAZMVZRLJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C(=CC=C4)Cl)C)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)

![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)
![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)


![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)




